(1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid
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Overview
Description
(1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid is a complex organic compound characterized by its unique cyclic structure and multiple conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclooctatetraene Ring: This step involves the cyclization of a linear precursor to form the eight-membered ring with conjugated double bonds. This can be achieved through methods such as the Wittig reaction or Diels-Alder reaction.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Methoxycarbonylation: The methoxycarbonyl group is introduced via esterification reactions, typically using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the double bonds into single bonds, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules. Its conjugated double bonds make it a useful tool for investigating electron transfer processes in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The compound’s structure can be modified to enhance its biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism by which (1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The conjugated double bonds allow for electron delocalization, which can affect the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclooctatetraene: A simpler analog with a similar ring structure but without the methoxycarbonyl and carboxylic acid groups.
Cyclooctadiene: Contains fewer double bonds and lacks the functional groups present in (1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid.
Cyclooctane: A saturated analog with no double bonds.
Uniqueness
The uniqueness of this compound lies in its combination of a conjugated cyclic structure with functional groups that allow for diverse chemical modifications. This makes it a valuable compound for research and industrial applications, offering a balance of stability and reactivity.
Properties
IUPAC Name |
(1E,3E,5Z,7Z)-4-methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-11(14)9-5-3-2-4-8(6-7-9)10(12)13/h2-7H,1H3,(H,12,13)/b3-2?,4-2-,5-3-,7-6?,8-4?,8-6+,9-5?,9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOOKKJPGMNSOD-RKSNHDBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C/1=C/C=C(\C=C/C=C1)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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